Cas no 898755-23-2 (2'-Azetidinomethyl-2,4-dichlorobenzophenone)

2'-Azetidinomethyl-2,4-dichlorobenzophenone structure
898755-23-2 structure
Product Name:2'-Azetidinomethyl-2,4-dichlorobenzophenone
CAS No:898755-23-2
MF:C17H15Cl2NO
MW:320.213102579117
CID:870914
PubChem ID:24725330
Update Time:2025-04-19

2'-Azetidinomethyl-2,4-dichlorobenzophenone Chemical and Physical Properties

Names and Identifiers

    • [2-(azetidin-1-ylmethyl)phenyl]-(2,4-dichlorophenyl)methanone
    • 2'-AZETIDINOMETHYL-2,4-DICHLOROBENZOPHENONE
    • 2'-AZETIDIN-1-YLMETHYL-2,4-DICHLOROBENZOPHENONE
    • 898755-23-2
    • 1-{[2-(2,4-DICHLOROBENZOYL)PHENYL]METHYL}AZETIDINE
    • {2-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone
    • DTXSID10643725
    • AKOS016020772
    • (2-(Azetidin-1-ylmethyl)phenyl)(2,4-dichlorophenyl)methanone
    • 2'-Azetidinomethyl-2,4-dichlorobenzophenone
    • MDL: MFCD03842613
    • Inchi: 1S/C17H15Cl2NO/c18-13-6-7-15(16(19)10-13)17(21)14-5-2-1-4-12(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2
    • InChI Key: MEGWFNVMTPGHDB-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(C1=CC=CC=C1CN1CCC1)=O)Cl

Computed Properties

  • Exact Mass: 319.05300
  • Monoisotopic Mass: 319.0530695g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31000
  • LogP: 4.36800

2'-Azetidinomethyl-2,4-dichlorobenzophenone Pricemore >>

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